(2Z)-2-[(2-methoxyphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide
Description
“(2Z)-2-[(2-Methoxyphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide” is a synthetic chromene-derived compound featuring a benzopyran core substituted with an imino group at the 2-position and a carboxamide group at the 3-position. The imino group is linked to a 2-methoxyphenyl moiety, while the carboxamide nitrogen is bonded to a 5-methylpyridin-2-yl group.
Properties
IUPAC Name |
2-(2-methoxyphenyl)imino-N-(5-methylpyridin-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-11-12-21(24-14-15)26-22(27)17-13-16-7-3-5-9-19(16)29-23(17)25-18-8-4-6-10-20(18)28-2/h3-14H,1-2H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUZOPBRFHRBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2-methoxyphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide , with the CAS number 1327187-19-8 , is a member of the chromene family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 385.4 g/mol . Its structure includes a chromene backbone substituted with a methoxyphenyl imine and a pyridine moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H19N3O3 |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1327187-19-8 |
Antioxidant Activity
Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells, which is critical for preventing cellular damage and related diseases.
Anticancer Potential
Research has shown that chromene derivatives can exhibit anticancer activity through various mechanisms including apoptosis induction, cell cycle arrest, and inhibition of tumor growth. For instance, similar compounds have been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The specific mechanisms often involve modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against bacterial strains. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Interaction with Cellular Targets : It may bind to cellular receptors or proteins that regulate apoptotic pathways or cell proliferation.
- Modulation of Gene Expression : The compound could influence gene expression related to oxidative stress response or inflammation.
Case Studies
- Anticancer Activity Study : A study evaluated the effects of a similar chromene derivative on cancer cell lines, demonstrating a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation.
- Antioxidant Efficacy Assessment : In vitro assays using DPPH and ABTS radical scavenging methods showed that the compound exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid.
- Antimicrobial Testing : A series of tests against various bacterial strains revealed that the compound had minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating promising antibacterial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the compound are best understood through comparisons with analogs in the chromene-carboxamide family. Below is a detailed analysis of key analogs and their properties:
Substituent Variations on the Phenylimino Group
- Analog 1: (2Z)-7-Hydroxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (sc-491806, ) Key Differences: Replaces the 5-methylpyridin-2-yl group with a tetrahydrofuran-2-ylmethyl substituent. Implications: The tetrahydrofuran group may enhance solubility compared to the pyridine moiety but reduce aromatic stacking interactions in biological systems.
- Analog 2: (2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide () Key Differences: Substitutes the 5-methylpyridin-2-yl group with a 2-methoxyphenyl carboxamide and shifts the methoxy group on the phenylimino from the 2- to 3-position.
Modifications in the Carboxamide Substituent
- Analog 3: (2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide () Key Differences: Incorporates a hydroxymethyl group at position 5, a pyrano[2,3-c]pyridine core, and a 5-chloro-2,4-dimethoxyphenyl carboxamide. Implications: The hydroxymethyl group increases hydrophilicity, while the chloro and dimethoxy substituents enhance electron-withdrawing and steric effects, likely influencing metabolic stability and target selectivity .
Structural and Functional Data Table
Research Findings and Implications
- Electronic Effects: The 2-methoxyphenylimino group in the target compound provides moderate electron-donating effects, which may stabilize charge-transfer interactions in protein binding pockets. In contrast, analogs with para-methoxy substituents (e.g., Analog 3) exhibit stronger electron-donating capacity .
- The pyridine moiety in the target compound may mimic ATP-binding motifs in kinases, suggesting similar mechanistic pathways .
- Synthetic Accessibility: The target compound’s synthesis likely follows established routes for chromene-carboxamides, such as condensation of substituted benzaldehydes with active methylene compounds, followed by imino group introduction (cf. for related methodologies) .
Q & A
Basic: What are the standard synthetic routes for synthesizing (2Z)-2-[(2-methoxyphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide?
Methodological Answer:
The compound is synthesized via multi-step condensation reactions. A typical approach involves:
Precursor Preparation : Reacting substituted o-hydroxybenzaldehyde derivatives with 5-methylpyridin-2-amine to form the carboxamide backbone.
Imine Formation : Condensation with 2-methoxyaniline under reflux in ethanol or acetonitrile, using catalytic acetic acid to facilitate Schiff base formation .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the Z-isomer, confirmed via thin-layer chromatography (TLC) monitoring .
Key Considerations : Reaction temperature (60–80°C) and solvent polarity significantly impact yield. Anhydrous conditions prevent hydrolysis of the imine bond .
Basic: Which spectroscopic and analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR identify protons and carbons in the chromene core, imine group, and substituents. For example, the Z-configuration is confirmed by NOESY correlations between the methoxyphenyl and chromene protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 415.15 for CHNO) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (±0.3% tolerance) .
- X-ray Crystallography : SHELXL refines single-crystal data to resolve bond lengths/angles and confirm stereochemistry .
Advanced: How can researchers resolve contradictions in crystallographic data during structural elucidation?
Methodological Answer:
Contradictions (e.g., disorder in the imine group or unexpected bond angles) require:
Data Reassessment : Check for twinning using PLATON or ROTAX; apply TWINLAW if necessary .
Refinement Strategies : Use SHELXL’s restraints (e.g., DFIX for bond lengths) to model disordered regions. Compare with analogous structures in the Cambridge Structural Database .
Validation Tools : Employ CheckCIF to identify outliers in geometric parameters and ADDSYM to detect missed symmetry .
Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethanol/toluene mixtures. Higher polarity may stabilize intermediates but risk side reactions .
- Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts (proline derivatives) to accelerate imine formation .
- Design of Experiments (DOE) : Apply factorial design to assess temperature (40–100°C), stoichiometry (1:1 to 1:1.2), and reaction time (6–24 hrs). Response surface methodology identifies optimal parameters .
Basic: What biological activities are reported for structurally similar chromene derivatives?
Methodological Answer:
- Anticancer Activity : Chromene derivatives inhibit topoisomerase II and induce apoptosis in HeLa cells (IC values: 2–10 μM) .
- Anti-inflammatory Effects : COX-2 inhibition is measured via ELISA, with IC values compared to celecoxib .
- Antimicrobial Screening : MIC assays against S. aureus and E. coli show activity at 8–32 μg/mL .
Advanced: How can computational modeling predict binding affinities and mechanism of action?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to simulate ligand-protein interactions (e.g., with COX-2 or topoisomerase II). Validate docking poses with MD simulations (GROMACS) .
QSAR Modeling : Derive Hammett constants or logP values from substituent effects to correlate structure with bioactivity .
Free Energy Calculations : MM-PBSA or MM-GBSA estimate binding energies, identifying critical residues (e.g., Arg120 in COX-2) .
Advanced: How to analyze reaction mechanisms for imine formation in chromene derivatives?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via -NMR to track imine proton shifts. Pseudo-first-order kinetics determine rate constants .
- Isotopic Labeling : -aniline traces nitrogen migration, confirming intramolecular cyclization pathways .
- DFT Calculations : Gaussian 09 computes transition states and activation energies for Schiff base formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
